Gly-arg-gly-glu-ser-pro
Overview
Description
“Gly-arg-gly-glu-ser-pro” is a peptide sequence. Peptides are short chains of amino acids that are linked together, and they play many important roles in the body. This particular peptide sequence is used as a soluble integrin-blocking RGD-based peptide . It is used widely together with other RGD peptides in integrin research .
Synthesis Analysis
The synthesis of peptides like “Gly-arg-gly-glu-ser-pro” can be complex and requires specialized techniques. For example, one study discusses the synthesis of collagen-model triple-helical peptides . Although this does not directly discuss the synthesis of “Gly-arg-gly-glu-ser-pro”, it provides insight into the methods used to synthesize similar peptides.
Chemical Reactions Analysis
Peptides like “Gly-arg-gly-glu-ser-pro” can participate in a variety of chemical reactions. For example, one study discusses the effects of Gly-Pro (GP), Arg-Gly-Asp-Ser (RGDS) and Ser-Asp-Gly-Arg-Gly (SDGRG) BPs on purified ACE . Although this does not directly discuss “Gly-arg-gly-glu-ser-pro”, it provides insight into the types of reactions that similar peptides can participate in.
Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide are determined by the properties of its amino acids and the structure that the peptide adopts. The PubChem database provides some information on the properties of “Gly-arg-gly-glu-ser-pro”, including its molecular formula (C23H39N9O10), molecular weight (601.6 g/mol), and IUPAC name .
Scientific Research Applications
Interaction with Integrins
GRGESP and similar oligopeptides are studied for their interaction with integrins, cell surface receptors. The GRGESP sequence does not interfere with integrin-mediated cell attachment and assumes a type I or III beta-turn structure in aqueous solutions. This contrasts with the Tyr-Gly-Arg-Gly-Asp-Ser-Pro sequence, which binds to selected integrins and assumes a type II beta-turn (Johnson et al., 1993) (Johnson et al., 1993).
Influence on Collagen Topography
GRGESP has been shown to affect the behavior of human fibroblasts in collagen gels. Specifically, it inhibits spreading of fibroblasts inside collagen gels and decreases gel contraction, illustrating a dependence on collagen topography for cellular interactions (Grinnell et al., 1989) (Grinnell et al., 1989).
Cell Adhesion PropertiesThe peptide sequence GRGESP has been utilized in studies examining cell adhesion properties. For example, in a study on Matrix Gla protein (MGP), GRGESP was found to significantly inhibit cell attachment to MGP, suggesting a role in mediating cell attachment to the extracellular matrix via a receptor (Loeser & Wallin,
Application in In Vitro Studies
In the field of invertebrate biology, the GRGESP sequence has demonstrated specific biological activities. It was shown to cause degranulation and spreading of isolated granular haemocytes of the crayfish Pacifastacus leniusculus in vitro. This suggests that the Arg-Gly-Asp (RGD) sequence, integral to vertebrate proteins for cell adhesion, may also be crucial in invertebrate cellular processes (Johansson & Söderhäll, 1989) (Johansson & Söderhäll, 1989).
Conformational Studies
Research onGRGESP and related peptides also contributes to the understanding of peptide conformation in solution. For instance, the GRGESP sequence was compared to GRGDSP in terms of their secondary structures, revealing insights into the conformational preferences of these peptides and their biological activities (Johnson et al., 1993) (Johnson et al., 1993).
Future Directions
The future directions for research on “Gly-arg-gly-glu-ser-pro” and similar peptides could include further studies on their mechanisms of action, the development of methods for their synthesis, and the exploration of their potential applications in medicine and biotechnology. For example, one study discusses the design and applications of biomimetic self-assembled peptide hydrogels for hard tissue regeneration , which could be a potential future direction for research on “Gly-arg-gly-glu-ser-pro”.
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O10/c24-9-16(34)29-12(3-1-7-27-23(25)26)19(38)28-10-17(35)30-13(5-6-18(36)37)20(39)31-14(11-33)21(40)32-8-2-4-15(32)22(41)42/h12-15,33H,1-11,24H2,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOOUZZBQZNYCU-AJNGGQMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912419 | |
Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-arg-gly-glu-ser-pro | |
CAS RN |
99896-88-5 | |
Record name | Glycyl-arginyl-glycyl-glutamyl-seryl-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.